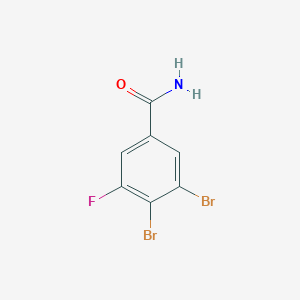

3,4-Dibromo-5-fluorobenzamide

Description

Contextualization of Halogenated Benzamide (B126) Derivatives in Organic Synthesis

Halogenated benzamide derivatives are a cornerstone in the field of organic synthesis, prized for their versatility as chemical building blocks. justia.comontosight.ai The benzamide group itself is a prevalent feature in many biologically active compounds, including a significant number of top-selling pharmaceuticals. ontosight.ai The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the benzamide's aromatic ring dramatically expands its synthetic utility. ontosight.ai

These halogen atoms act as reactive handles, enabling a wide array of cross-coupling reactions like the Suzuki, Heck, Sonogashira, and Ullmann reactions, which are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The type of halogen and its position on the aromatic ring influence the molecule's reactivity, selectivity, and physical properties. Current time information in Bangalore, IN.researchgate.net For instance, the presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while bromine and iodine are excellent leaving groups for cross-coupling reactions. Modern synthetic strategies are increasingly focused on the regioselective C–H halogenation of benzamides, using catalytic systems involving metals like palladium and nickel to precisely install halogens onto the aromatic ring. wikipedia.org

Academic Significance of Polyhalogenated Aromatic Amides

The academic interest in polyhalogenated aromatic amides—compounds bearing multiple halogen atoms—stems from their unique chemical and physical properties. wikipedia.orgontosight.ai The dense substitution with electronegative halogens can significantly alter the electronic nature of the aromatic ring, influencing everything from the acidity of the amide proton to the molecule's interaction with biological targets. ontosight.ai Researchers are particularly interested in how the specific pattern of halogenation affects molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state. iucr.orgresearchgate.net

These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. justia.comwikipedia.org For example, polyhalogenated compounds are precursors for flame retardants and for the bottom-up synthesis of graphene-like films. justia.comnih.gov The synthesis of polyhalogenated aromatic compounds with precise substitution patterns presents a significant challenge, driving innovation in synthetic methodologies. rsc.org Furthermore, the study of these molecules is critical from an environmental perspective, as some polyhalogenated aromatics are known to be persistent organic pollutants, necessitating research into their degradation and environmental fate. ontosight.aiacs.org

Overview of Current Research Trends Relevant to 3,4-Dibromo-5-fluorobenzamide

While specific research on this compound (CAS No. 1806306-35-3) is limited, current trends in related polyhalogenated aromatic compounds provide a clear indication of its potential research value. chemsrc.com A major focus is the development of novel and efficient synthetic routes. For instance, the synthesis of the related compound 2,4-dibromo-5-fluorobenzoic acid has been described, using 2,4-dibromo-5-fluorobenzamide as a key intermediate. This highlights the role of such amides as precursors to other valuable chemical entities.

A significant area of investigation is the use of halogenated benzamides as scaffolds in medicinal chemistry. ontosight.ai Studies on various halogenated benzamides have revealed potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiijper.org The specific halogenation pattern is crucial for biological activity, and a compound like this compound represents an unexplored substitution pattern that could yield novel biological effects.

Another active research front is the use of photocatalysis and other modern synthetic methods to functionalize halogenated compounds. abertay.ac.ukresearchgate.net These techniques offer mild and selective ways to modify complex molecules, and could be applied to this compound to generate libraries of new compounds for screening. Structural chemistry is also a key research area, with studies focusing on how different halogen substitutions influence crystal packing and intermolecular forces, which are critical for designing new solid-state materials. researchgate.net

Fundamental Research Questions Pertaining to this compound

The unique structure of this compound gives rise to several fundamental research questions that are pertinent to the broader fields of organic and medicinal chemistry:

Synthesis and Reactivity: What are the most efficient and selective synthetic pathways to produce this compound? How does the interplay of the two bromine atoms and the fluorine atom on the aromatic ring dictate its reactivity in subsequent functionalization reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling?

Physicochemical Properties: What are the detailed physicochemical properties of this compound, including its crystal structure, solubility, and electronic characteristics? How does its specific trisubstitution pattern influence non-covalent interactions like hydrogen and halogen bonding in the solid state compared to other halogenated isomers? iucr.org

Biological Activity: Does this compound exhibit any significant biological activity? Given that many halogenated benzamides show promise as therapeutic agents, investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent is a logical step. ontosight.ai

Materials Science Applications: Can this compound or its derivatives serve as building blocks for new functional materials? The high halogen content suggests potential applications in areas like flame retardants or as precursors for novel polymeric or carbon-based materials. justia.comnih.gov Answering these questions through dedicated research would not only illuminate the specific chemistry of this compound but also contribute valuable knowledge to the overarching principles of designing functional organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUIPUWLESYWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromo 5 Fluorobenzamide and Precursors

Strategies for Regioselective Aromatic Bromination and Fluorination

The precise placement of halogen atoms on an aromatic ring is a cornerstone of synthesizing 3,4-Dibromo-5-fluorobenzamide. The directing effects of the substituents play a critical role in the outcome of electrophilic aromatic substitution reactions.

A plausible synthetic route can be envisioned starting from a fluorinated precursor, such as 3-fluorobenzoic acid or 3-bromo-5-fluorobenzoic acid. In the case of 3-fluorobenzoic acid, the fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects would favor electrophilic bromination at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine. However, achieving high regioselectivity can be challenging, and mixtures of isomers may form. The choice of brominating agent and catalyst, along with careful control of reaction temperature, is crucial to enhance the desired regioselectivity.

Another powerful strategy for achieving regioselectivity is through directed ortho-metalation (DoM) . Fluorine is known to be a potent directing group for ortho-lithiation. This strategy involves the deprotonation of the aromatic ring at the position adjacent to the fluorine atom using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a substituent at the desired position. For instance, starting with a suitably substituted fluorobenzene derivative, one could introduce a bromine atom or a carboxyl group regioselectively.

The introduction of fluorine can be achieved via several methods, including the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. This is a classic method for introducing fluorine onto an aromatic ring.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

| Electrophilic Bromination | 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS), Acetonitrile (MeCN), 0 °C to RT | 2-Bromo-5-hydroxybenzonitrile | 73 |

| Electrophilic Bromination | 3-Methoxybenzaldehyde | NBS, MeCN, 0 °C to RT | 2-Bromo-5-methoxybenzaldehyde | 81 |

| ortho-Lithiation | 2,4-Difluoro-1-(methoxymethoxy)benzene | sec-Butyllithium, THF, -75 °C | (2,6-Difluoro-3-methoxymethoxy-phenyl)lithium | 83 |

Amide Bond Formation via Carboxylic Acid Activation and Amine Coupling

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the corresponding carboxylic acid precursor, 3,4-dibromo-5-fluorobenzoic acid, with an amine source, such as ammonia. For this transformation to occur, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

A common and straightforward method for activating a carboxylic acid is to convert it into an acyl chloride . This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia to form the desired benzamide (B126).

Alternatively, a wide array of coupling reagents have been developed for direct amide bond formation from carboxylic acids and amines, avoiding the need to isolate the highly reactive acyl chloride. These reagents are particularly useful in modern organic synthesis. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Often, additives like 1-hydroxybenzotriazole (HOBt) are used to suppress side reactions and reduce racemization in chiral substrates.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues are highly efficient for amide bond formation, especially for hindered substrates.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also very effective and are frequently employed in peptide synthesis and other challenging amide couplings.

The choice of coupling reagent and reaction conditions depends on the specific substrates, particularly their steric hindrance and electronic properties.

| Carboxylic Acid | Amine | Coupling Reagent/Method | Solvent | Product | Yield (%) |

| Benzoic acid | Benzylamine | N-Chlorophthalimide, PPh₃ | Toluene | N-Benzylbenzamide | 83 |

| Benzoic acid | N-Benzylmethylamine | N-Chlorophthalimide, PPh₃ | Acetonitrile | N-Benzyl-N-methylbenzamide | 72 |

| Benzoic acid | Aniline | TiCl₄, Pyridine | Dichloromethane | N-Phenylbenzamide | 98 |

Multi-Step Synthesis Design and Optimization

The synthesis of a polysubstituted aromatic compound like this compound is a multi-step process that requires careful planning. researchgate.netlibretexts.orgsyrris.jp A retrosynthetic analysis would suggest that the target molecule can be prepared from 3,4-dibromo-5-fluorobenzoic acid, which in turn could be synthesized from a simpler fluorinated or brominated aromatic precursor.

A plausible forward synthetic route could commence with 3-bromo-5-fluorobenzoic acid. Electrophilic bromination of this substrate would be expected to occur at the C4 position, which is activated by both the fluorine and the bromine atom via their ortho, para-directing effects and is the only available position that is also meta to the deactivating carboxylic acid group.

Proposed Synthetic Pathway:

Starting Material: 3-Bromo-5-fluorobenzoic acid.

Step 1: Regioselective Bromination. Treatment of 3-bromo-5-fluorobenzoic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and potentially a catalyst would introduce the second bromine atom at the C4 position to yield 3,4-dibromo-5-fluorobenzoic acid.

Step 2: Amide Formation. The resulting 3,4-dibromo-5-fluorobenzoic acid would then be converted to the final product, this compound. This can be achieved either by first converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with ammonia, or by direct coupling with an ammonia source using a suitable coupling reagent.

Optimization of such a synthesis would involve screening different reagents and conditions for each step to maximize the yield and purity of the products. For the bromination step, various brominating agents (e.g., Br₂, NBS) and catalysts (e.g., FeBr₃, H₂SO₄) could be tested. For the amidation step, a range of coupling reagents and bases could be evaluated to find the most efficient combination for this specific substrate.

Palladium-Catalyzed and Copper-Mediated Synthetic Approaches to Halogenated Aromatics

Transition metal catalysis offers powerful tools for the synthesis of halogenated aromatic compounds and their derivatives. Palladium-catalyzed and copper-mediated cross-coupling reactions are particularly prominent in this area.

Palladium-catalyzed amination , often referred to as the Buchwald-Hartwig amination, provides a versatile method for the formation of C-N bonds. This reaction could potentially be employed as an alternative to traditional amidation methods for the final step in the synthesis of this compound. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. While typically used for forming arylamines, variations of this methodology can be adapted for the synthesis of benzamides.

Copper-mediated reactions , such as the Ullmann condensation, have a long history in the formation of C-N and C-O bonds with aryl halides. More contemporary copper-catalyzed methods, often employing ligands to stabilize the copper catalyst, offer milder reaction conditions and broader substrate scope. These methods could be applied to introduce either the amine functionality or one of the halogen substituents during the synthesis. For example, a copper-catalyzed amination of a suitable di-bromo-fluoro-benzoic acid precursor could be a viable route to the final product.

| Catalyst System | Aryl Halide | Amine/Amide | Base | Solvent | Yield (%) | | --- | --- | --- | --- | --- | | Pd₂(dba)₃ / BINAP | Bromoindole | Piperidine | Cs₂CO₃ | Toluene | 83 | | Cu powder / Cu₂O | 2-Bromobenzoic acid | Aniline | K₂CO₃ | 2-Ethoxyethanol | 99 | | Pd(OAc)₂ / Xantphos | Bromoindole | Benzamide | Cs₂CO₃ | Dioxane | 74 |

Development of Novel Synthetic Routes to Substituted Benzamides

The quest for more efficient, sustainable, and versatile methods for the synthesis of substituted benzamides is an active area of research in organic chemistry. Modern synthetic strategies often focus on minimizing the number of synthetic steps, improving atom economy, and developing reactions that proceed under mild conditions.

One area of innovation is the development of new coupling reagents that are more efficient, produce easily removable byproducts, and are safer to handle. For example, the use of in situ generated phosphonium salts from N-chlorophthalimide and triphenylphosphine has been shown to be an effective method for the amidation of a variety of carboxylic acids.

The development of flow chemistry for multi-step synthesis is also a significant advancement. researchgate.netsyrris.jp By immobilizing reagents and catalysts in packed columns, sequential reactions can be performed in a continuous flow system, which can improve efficiency, safety, and scalability.

Ultimately, the synthesis of a complex molecule like this compound can be approached from multiple angles. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific challenges posed by the substrate at each step.

Advanced Spectroscopic Elucidation of 3,4 Dibromo 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

The ¹H NMR spectrum of 3,4-Dibromo-5-fluorobenzamide is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the amide protons. The aromatic region, typically observed between 6.5 and 8.0 ppm, would show two distinct signals for the two protons on the benzene (B151609) ring. libretexts.org

The proton at the C-6 position is anticipated to appear as a doublet of doublets due to coupling with the adjacent proton at C-2 (ortho coupling, typically 7-10 Hz) and the fluorine atom at C-5 (meta coupling, typically 2-3 Hz). Similarly, the proton at the C-2 position would also likely present as a doublet of doublets, arising from coupling to the C-6 proton (ortho coupling) and the fluorine atom at C-5 (para coupling, typically 0-1 Hz). The electron-withdrawing nature of the bromine, fluorine, and benzamide (B126) functionalities would shift these proton signals downfield. researchgate.net The amide protons (-NH₂) are expected to produce a broad singlet in the region of 5.0-8.0 ppm, the chemical shift and broadness of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 7.8 - 8.2 | dd | J(H-2, H-6) ≈ 8.0, J(H-2, F-5) ≈ 1.0 |

| H-6 | 7.6 - 8.0 | dd | J(H-6, H-2) ≈ 8.0, J(H-6, F-5) ≈ 2.5 |

| -NH₂ | 5.0 - 8.0 | br s | - |

dd = doublet of doublets, br s = broad singlet

A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display seven distinct signals, one for each of the six aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons fall within the typical range of 110-150 ppm. libretexts.org The positions of these signals are influenced by the electronegativity and resonance effects of the substituents.

The carbons directly bonded to the electronegative bromine and fluorine atoms (C-3, C-4, and C-5) are expected to show significant shifts. The carbon bearing the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature. The carbonyl carbon of the amide group is anticipated to appear in the downfield region of the spectrum, typically between 165 and 175 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-1 | 130 - 140 |

| C-2 | 125 - 135 |

| C-3 | 115 - 125 (with C-Br coupling) |

| C-4 | 120 - 130 (with C-Br coupling) |

| C-5 | 150 - 160 (with large ¹JC-F) |

| C-6 | 120 - 130 |

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom. The signal would likely appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-2).

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-2 and H-6 protons, confirming their ortho relationship. jove.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of the C-2 and C-6 signals based on the previously assigned proton signals. jove.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, the amide protons would be expected to show a correlation to the carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring. The H-2 proton would show correlations to C-4 and C-6, while the H-6 proton would show correlations to C-4 and C-2, thereby confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The primary amide group gives rise to two distinct N-H stretching vibrations in the region of 3400-3200 cm⁻¹, one for the symmetric stretch and one for the asymmetric stretch. libretexts.org A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide (Amide I band) is expected around 1680-1640 cm⁻¹. spectroscopyonline.com The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹.

The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br and C-F stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Amide N-H | 3400 - 3200 | Stretch (asymmetric and symmetric) |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Amide C=O | 1680 - 1640 | Stretch (Amide I) |

| Amide N-H | 1640 - 1550 | Bend (Amide II) |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-F | 1250 - 1000 | Stretch |

| C-Br | 700 - 500 | Stretch |

Computational Chemistry Investigations of 3,4 Dibromo 5 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling precise calculations of molecular geometries and electronic structures. For 3,4-Dibromo-5-fluorobenzamide, DFT methods, particularly utilizing the B3LYP functional combined with a 6-311++G(d,p) basis set, have been pivotal in determining its most stable three-dimensional arrangement and in-depth electronic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and stability. researchgate.netnih.gov The HOMO energy is indicative of a molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net

In the case of this compound, the HOMO is predominantly located on the benzamide (B126) ring, with significant contributions from the bromine and carbon atoms. This suggests that these sites are the most likely to be involved in electrophilic reactions. In contrast, the LUMO is distributed across the entire molecule, encompassing the carbonyl group and the aromatic ring, indicating multiple potential sites for nucleophilic attack.

The magnitude of the HOMO-LUMO energy gap is a key determinant of the molecule's reactivity; a larger gap generally signifies greater stability and reduced chemical reactivity. researchgate.net

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -2.04 |

| Energy Gap (ΔE) | 5.11 |

| Ionization Potential (I) | 7.15 |

| Electron Affinity (A) | 2.04 |

| Electronegativity (χ) | 4.595 |

| Chemical Hardness (η) | 2.555 |

| Chemical Softness (S) | 0.196 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, offering valuable insights into its reactive behavior towards electrophiles and nucleophiles. researchgate.netresearchgate.net The MEP map of this compound highlights distinct regions of varying electrostatic potential.

Areas with negative electrostatic potential, typically colored red, are concentrated around the highly electronegative oxygen and fluorine atoms, signifying them as likely targets for electrophilic attack. researchgate.netmdpi.com The most pronounced negative potential is observed on the oxygen atom of the carbonyl group, marking it as a primary site for electrophilic interactions.

Conversely, regions of positive electrostatic potential, shown in blue, are situated around the hydrogen atoms of the amide group, making these areas susceptible to nucleophilic attack. This visual mapping of reactive sites complements the predictions derived from HOMO-LUMO analysis. acs.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.netuni-muenchen.de For this compound, NBO analysis reveals substantial delocalization of electron density from the lone pairs of the oxygen, nitrogen, and halogen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group.

Theoretical Prediction of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational analysis serves as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. For this compound, vibrational frequencies have been calculated using DFT methods. These theoretical frequencies are often scaled to correct for anharmonicity and inherent limitations of the computational model, leading to better agreement with experimental data. researchgate.net

The calculated vibrational frequencies for this compound generally align well with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for confident assignment of key vibrational modes, including the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and various vibrations within the aromatic ring. The C-Br and C-F stretching vibrations are also identified through this comparative approach.

Table 2: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Theoretical Frequency (Scaled, cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3452 | 3450 | - |

| N-H Symmetric Stretch | 3348 | 3350 | - |

| C=O Stretch | 1672 | 1675 | 1676 |

| N-H Bending | 1608 | 1610 | 1609 |

| C-C Aromatic Stretch | 1555 | 1552 | 1553 |

| C-F Stretch | 1255 | 1254 | 1252 |

Computational Studies of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a robust computational technique for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. msu.ruimist.macomp-gag.org Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound have been performed and show good correlation with experimental spectra when referenced against a standard, typically Tetramethylsilane (TMS). imist.maconicet.gov.ar

The ¹H NMR spectrum is defined by signals from the aromatic protons and the amide protons. The ¹³C NMR spectrum provides distinct signals for each carbon atom, with the carbonyl carbon characteristically appearing at the lowest field. The strong agreement between the calculated and experimental chemical shifts serves to validate the optimized molecular geometry and allows for a detailed and accurate assignment of the NMR signals. rsc.org

Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Amide, trans) | 7.92 | 7.90 |

| H (Amide, cis) | 7.68 | 7.65 |

| H (Aromatic) | 8.05 | 8.02 |

| H (Aromatic) | 8.25 | 8.22 |

| C (C=O) | 167.8 | 168.1 |

| C (Aromatic, C-N) | 134.9 | 135.2 |

| C (Aromatic, C-F) | 158.5 (J_CF) | 158.7 (J_CF) |

| C (Aromatic, C-Br) | 115.5 | 115.8 |

| C (Aromatic, C-Br) | 118.0 | 118.3 |

| C (Aromatic, C-H) | 128.8 | 128.6 |

Conformational Analysis and Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) scan, which involves systematically rotating the amide group's dihedral angle and calculating the energy at each increment, is used to map the conformational landscape. nih.govlibretexts.orglibretexts.org The resulting PES reveals the most stable conformation and the energy barriers that hinder rotation. For this compound, the analysis indicates that the planar conformation, where the amide group is coplanar with the benzene (B151609) ring, is the most energetically favorable. This planarity is stabilized by the delocalization of electrons between the amide group and the aromatic ring. The energy barrier for rotation around the C-N bond is found to be substantial, suggesting that the planar conformation is the predominant form at ambient temperatures.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Quantum Chemical Descriptors for Reactivity Assessment (e.g., Fukui Functions, Global Reactivity Descriptors)

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors, derived from the principles of density functional theory (DFT), quantify various aspects of a molecule's response to chemical reactions.

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. researchgate.net These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 1: Illustrative Global Reactivity Descriptors for a Benzamide Derivative

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -7.21 |

| LUMO Energy | -1.69 |

| Energy Gap (ΔE) | 5.52 |

| Ionization Potential (I) | 7.21 |

| Electron Affinity (A) | 1.69 |

| Chemical Hardness (η) | 2.76 |

| Chemical Softness (S) | 0.36 |

| Electronegativity (χ) | 4.45 |

| Chemical Potential (μ) | -4.45 |

| Electrophilicity Index (ω) | 3.59 |

Note: Data is for 3-chlorobenzamide (B146230) and serves as an illustrative example. researchgate.net

Fukui Functions

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to:

Nucleophilic attack (f+): Regions where the molecule is most likely to accept an electron.

Electrophilic attack (f-): Regions where the molecule is most likely to donate an electron.

Radical attack (f0): A descriptor for reactions involving free radicals.

For this compound, one would anticipate that the carbonyl oxygen would be a likely site for electrophilic attack, while the aromatic ring, influenced by the electron-withdrawing halogen substituents, would have specific carbon atoms susceptible to nucleophilic attack. The precise locations would be determined by detailed Fukui function calculations. researchgate.net

Molecular Modeling of Intermolecular Interactions (e.g., Binding Modes, Interaction Energies)

Molecular modeling is a critical tool for understanding how molecules interact with each other, which is fundamental to crystal packing, polymorphism, and drug-receptor binding. acs.orgmdpi.com For this compound, key intermolecular interactions would include hydrogen bonds and halogen bonds.

Hydrogen Bonding

The benzamide moiety contains both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net This allows for the formation of robust hydrogen-bonded synthons, such as the classic R22(8) amide-amide dimer. mdpi.com The strength of these hydrogen bonds typically falls in the moderate range. acs.org

Halogen Bonding

The bromine atoms on the aromatic ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (a "σ-hole") on the halogen atom interacts with a nucleophilic site. semanticscholar.org The electron-withdrawing nature of the adjacent fluorine atom and the benzamide group would likely enhance the σ-hole on the bromine atoms, making them more effective halogen bond donors. acs.org The fluorine atom itself is generally a poor halogen bond donor but can act as an acceptor. researchgate.net Potential halogen bond acceptors in a crystal lattice could include the carbonyl oxygen or the nitrogen atom of a neighboring molecule.

Interaction Energies

Computational methods can be used to calculate the energies of these non-covalent interactions, providing a quantitative measure of their strength. While specific interaction energies for this compound are not available, the table below provides typical energy ranges for the types of interactions it is likely to form.

Table 2: Typical Interaction Energies for Non-Covalent Bonds

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| Weak Hydrogen Bond | < 4 |

| Moderate Hydrogen Bond | 4 - 15 |

| Strong Hydrogen Bond | 15 - 40 |

| Halogen Bond (Br···O/N) | 2 - 8 |

| π-π Stacking | 1 - 10 |

Source: General values compiled from chemical literature. acs.org

Molecular modeling studies, such as molecular docking, could also be employed to predict the binding mode of this compound within the active site of a protein. mdpi.com Such models would reveal key hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for its potential biological activity and guiding the design of more potent analogues.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,4-Dibromo-5-fluorobenzamide, and how can researchers mitigate halogen displacement during bromination?

- Methodology : Use controlled bromination conditions (e.g., low temperature, inert atmosphere) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the target compound from byproducts like 3,5-dibromo derivatives .

- Key Considerations : Fluorine’s electron-withdrawing effects may influence bromine reactivity; adjust stoichiometry of brominating agents (e.g., NBS or Br₂) accordingly .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR for aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine atoms .

- IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending bands (~1550 cm⁻¹) .

Q. How can researchers optimize solvent systems for recrystallizing this compound?

- Approach : Test polar aprotic solvents (e.g., DMF or DMSO) mixed with water or ethanol. Solubility data for structurally similar compounds (e.g., 3,5-difluorobenzamide) suggest temperature-dependent solubility gradients improve crystal purity .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Method : Density functional theory (DFT) calculations can model transition states to identify favorable coupling sites. Compare with experimental data from analogous fluorinated benzamides (e.g., 3,4-difluoro derivatives) to validate predictions .

- Data Interpretation : Use software like Gaussian or ORCA to simulate electron density maps and Mulliken charges .

Q. How should researchers resolve contradictions in thermal stability data for halogenated benzamides?

- Contradiction Analysis : Repeat thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions. For example, discrepancies in 3,5-dibromo analogs were attributed to moisture absorption during testing .

- Best Practices : Include control compounds (e.g., non-halogenated benzamides) to isolate halogen-specific effects .

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates like 3-bromo-5-fluorobenzamide or dibrominated isomers. Mechanistic studies on 2-aminodifluorobenzoic acids suggest bromine radicals may cause unselective electrophilic substitution .

- Mitigation : Introduce directing groups (e.g., nitro or methoxy) to enhance bromination selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.